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Compound of Interest |

trans-2-(4-Biphenyl)vinylboronic
Compound Name: ,
acid
CAS No.: 352530-23-5
Cat. No.: B1276592
. J

trans-2-(4-Biphenyl)vinylboronic acid is a bifunctional organic compound that has garnered
significant interest among researchers in organic synthesis and drug development. Its
structure, featuring a rigid biphenyl group conjugated to a vinylboronic acid moiety, imparts a
unique combination of steric and electronic properties. This makes it a highly valuable reagent
in palladium-catalyzed cross-coupling reactions and a compelling scaffold for the design of
targeted enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key
applications, and biochemical significance, grounded in established scientific principles and
methodologies.

Core Physicochemical Properties

The fundamental properties of trans-2-(4-Biphenyl)vinylboronic acid are summarized below.
These data are critical for its appropriate handling, storage, and application in experimental
design.
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Property Value Reference(s)
Molecular Weight 224.06 g/mol [1]
Molecular Formula C14H13BO2 [1]
CAS Number 352530-23-5 [1]
Appearance Crystals [1]
Melting Point 134-139 °C [1]

C1=CC=C(C=C1)C2=CC=C(C
=C2)C=CB(0)O

Canonical SMILES

Store at 2-8°C under an inert
Storage Conditions atmosphere (e.g., Nitrogen or [1]

Argon)

Synthesis Pathway: Catalytic Hydroboration

The most efficient and stereoselective method for synthesizing trans-vinylboronic acids is
through the catalytic hydroboration of a terminal alkyne.[2][3] For trans-2-(4-
Biphenyl)vinylboronic acid, the logical precursor is 4-ethynylbiphenyl. Modern protocols often
employ platinum or zirconium catalysts, which offer high yields and excellent control over
stereochemistry, ensuring the desired trans (or E) configuration.[3]

Below is a representative, field-proven protocol for this transformation. The causality behind the
choice of reagents is critical: a platinum catalyst with a bulky phosphine ligand (like XPhos)
prevents side reactions and directs the boron group to the terminal carbon, while a hydrosilane
co-catalyst can be essential for efficient catalyst turnover.[2]

Experimental Protocol: Synthesis via Pt-Catalyzed
Hydroboration

Objective: To synthesize trans-2-(4-Biphenyl)vinylboronic acid from 4-ethynylbiphenyl.
Materials & Reagents:

e 4-ethynylbiphenyl
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e Pinacolborane (HBpin)

e Platinum(ll) chloride (PtCl2)

e XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

o Triethylsilane (EtsSiH)

e Anhydrous Tetrahydrofuran (THF)

o Diethyl ether

e 1 M Hydrochloric acid (HCI)

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

Step-by-Step Methodology:

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 4-
ethynylbiphenyl (1.0 eq), PtClz (0.02 eq), and XPhos (0.04 eq).

o Solvent Addition: Add anhydrous THF via cannula to dissolve the solids.

o Catalyst Activation: Add triethylsilane (0.02 eq) to the mixture and stir for 10 minutes at room
temperature.

» Hydroboration: Add pinacolborane (1.5 eq) dropwise to the flask. Heat the reaction mixture to
100°C and maintain for 15 hours. The progress can be monitored by TLC or GC-MS.

» Workup - Hydrolysis of Pinacol Ester: Upon completion, cool the reaction to room
temperature. Carefully add 1 M HCI and stir vigorously for 4-6 hours to hydrolyze the
intermediate pinacol ester to the desired boronic acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with diethyl ether.

Washing: Combine the organic extracts and wash sequentially with water and then saturated

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., hexane/ethyl acetate) to yield pure trans-2-(4-Biphenyl)vinylboronic

acid as a crystalline solid.
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Synthesis Workflow
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Caption: Workflow for the synthesis of the target boronic acid.

Application in C-C Bond Formation: The Suzuki-
Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of carbon-carbon bonds by coupling an organoboron compound with an
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organohalide, catalyzed by a palladium complex.[4][5] trans-2-(4-Biphenyl)vinylboronic acid
is an excellent coupling partner for introducing the biphenylvinyl moiety into aromatic and
heteroaromatic systems, which are common motifs in pharmaceuticals and advanced
materials.

The catalytic cycle involves three key steps: Oxidative Addition of the organohalide to the Pd(0)
catalyst, Transmetalation of the organic group from boron to palladium, and Reductive
Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base
is crucial; it activates the boronic acid for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple trans-2-(4-Biphenyl)vinylboronic acid with an aryl bromide (e.g., 4-
bromoanisole).

Materials & Reagents:

trans-2-(4-Biphenyl)vinylboronic acid

e 4-bromoanisole

o Palladium(ll) acetate (Pd(OAC)2)

e SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
o Potassium phosphate (KsPOa4)

o Toluene

o Water

o Standard glassware for inert atmosphere synthesis
Step-by-Step Methodology:

o Reagent Preparation: In a Schlenk flask, combine trans-2-(4-Biphenyl)vinylboronic acid
(1.2 eq), 4-bromoanisole (1.0 eq), and KsPOa (2.5 eq).
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Catalyst Pre-formation/Addition: In a separate vial, mix Pd(OAc)z (0.02 eq) and SPhos (0.04
eq). Add this catalyst mixture to the Schlenk flask.

Solvent Addition: Degas toluene and water (e.g., by bubbling argon through them for 30
minutes). Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via cannula.

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the
reaction's progress by TLC or LC-MS.

Workup: Once the starting material is consumed, cool the reaction to room temperature.
Dilute with ethyl acetate and transfer to a separatory funnel.

Extraction and Washing: Wash the organic layer with water and then with saturated brine.

Drying and Concentration: Dry the organic phase over anhydrous Na=SOa, filter, and remove
the solvent under reduced pressure.

Purification: Purify the crude product using flash column chromatography on silica gel to
isolate the desired biaryl product.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Biochemical and Pharmacological Profile

Beyond its synthetic utility, trans-2-(4-Biphenyl)vinylboronic acid is recognized for its
inhibitory activity against key enzymes, making it a molecule of interest in drug discovery.

Carbonic Anhydrase (CA) Inhibition
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Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of
carbon dioxide and water to bicarbonate and protons. They are involved in numerous
physiological processes, and their inhibition is a therapeutic strategy for conditions like
glaucoma and epilepsy.[6][7] Boronic acids, including this compound, act as potent CA
inhibitors. High-resolution X-ray crystallography studies have shown that boronic acids bind to
the zinc ion in the enzyme's active site.[8] In its tetrahedral anionic form, the boronate mimics
the transition state of the native CO2 hydration reaction, leading to effective inhibition.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of
endocannabinoids, such as anandamide.[9] Inhibiting FAAH increases the endogenous levels
of these signaling lipids, which can produce therapeutic effects like analgesia and anti-
inflammatory responses without the side effects associated with direct cannabinoid receptor
agonists.[10][11][12] The biphenyl scaffold is a known privileged structure in medicinal
chemistry for targeting FAAH.[5] Compounds like trans-2-(4-Biphenyl)vinylboronic acid
serve as valuable starting points for developing more potent and selective FAAH inhibitors for
treating chronic pain and neuroinflammatory disorders.[10][11]
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Caption: General mechanism of enzyme inhibition by a boronic acid.

Handling, Storage, and Safety
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e Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

o Storage: As a boronic acid, this compound is susceptible to dehydration and trimerization to
form a boroxine. It should be stored in a tightly sealed container in a cool, dry place at 2-8°C
under an inert atmosphere to maintain its integrity.[1]

o Toxicity: Detailed toxicological data is limited. Treat as a potentially hazardous chemical.

Conclusion

trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile chemical tool. Its utility in
robustly forming carbon-carbon bonds via the Suzuki-Miyaura coupling makes it indispensable
for synthetic chemists. Simultaneously, its demonstrated activity as an inhibitor of carbonic
anhydrase and fatty acid amide hydrolase positions it as a valuable lead structure for medicinal
chemists and drug development professionals. A thorough understanding of its properties,
synthesis, and reactivity is essential for leveraging its full potential in both academic and
industrial research settings.

References

e O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-
Vinylacetanilide. Organic Syntheses. [Link]

o Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
o Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

e Mphahlele, M. J. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate
Coupling Partner. University of Johannesburg, 2010. [Link]

 Alterio, V., et al. "Exploring the binding mode of phenyl and vinyl boronic acids to human
carbonic anhydrases." International Journal of Biological Macromolecules, 2024. [Link]

e Boger, D. L., et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide
Hydrolase (FAAH)." Neuropharmacology, vol. 60, no. 1, 2011, pp. 114-22. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5499586.htm
https://www.benchchem.com/product/b1276592?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=v83p0045
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
https://www.organic-chemistry.org/synthesis/C1B/vinylboronates.shtm
https://ujcontent.uj.ac.za/vital/access/services/Download/uj:1248/CONTENT1
https://pubmed.ncbi.nlm.nih.gov/39454912/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Choy, P. Y., et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide
Hydrolase (FAAH)." Molecules, 2021. [Link]

Wikipedia. Carbonic anhydrase inhibitor. [Link]

Kimball, G. Zr-Mediated hydroboration: stereoselective synthesis of vinyl boronic esters.
[Link]

Tucker, B., et al. Carbonic Anhydrase Inhibitors. StatPearls, 2023. [Link]

Farcas, A. D., et al. "ldentifying FAAH Inhibitors as New Therapeutic Options for the
Treatment of Chronic Pain through Drug Repurposing.” International Journal of Molecular
Sciences, vol. 22, no. 21, 2021, p. 11894. [Link]

McLaughlin, M. G. "An operationally simple, regioselective, platinum-catalyzed hydroboration
of unactivated alkynes." Pure, Queen's University Belfast, 2018. [Link]

Petracca, A., et al. "Development of potent and selective FAAH inhibitors with improved
drug-like properties as potential tools to treat neuroinflammatory conditions." European
Journal of Medicinal Chemistry, vol. 249, 2023, p. 115162. [Link]

Lecturio. Carbonic Anhydrase Inhibitors. [Link]

Long, J. Z., et al. "Dual blockade of FAAH and MAGL identifies behavioral processes
regulated by endocannabinoid crosstalk in vivo." Proceedings of the National Academy of
Sciences, vol. 106, no. 48, 2009, pp. 20270-5. [Link]

Taylor & Francis Online. Carbonic anhydrase inhibitors — Knowledge and References. [Link]

ChemistryViews. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective
Approach to Vinyl Boronates. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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